molecular formula C10H8N2O B1335164 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde CAS No. 842972-67-2

1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde

Cat. No. B1335164
CAS RN: 842972-67-2
M. Wt: 172.18 g/mol
InChI Key: SHQQYLBZQFXVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C10H8N2O . It has a molecular weight of 172.19 . It is a solid substance and is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H8N2O .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 172.19 .

Scientific Research Applications

1. Synthesis of Anticancer Drug Intermediates

1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde is used in the synthesis of small molecule anticancer drugs. For instance, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde is a new aqueous solubility aldehyde and serves as an important intermediate in these drugs. It is synthesized through acylation and nucleophilic substitution, with a total yield of 65% in the process (Wang et al., 2017).

2. Development of Single-Molecule Magnets

The compound plays a role in the development of single-molecule magnets. The ligand 1-methyl-1H-pyrrole-2-carbaldehyde oxime, when coordinated with paramagnetic transition metal ions, has led to the formation of a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior and is linked into a 1D polymeric topology (Giannopoulos et al., 2014).

3. Antimicrobial Activity

In the field of antimicrobial research, pyrrole derivatives, including those related to this compound, have been synthesized and tested for biological activity. These compounds, when reacted with chitosan to form Schiff bases, show antimicrobial activity against a variety of bacteria and fungi. Their effectiveness depends on the type of Schiff base moiety (Hamed et al., 2020).

4. Unnatural Base Pair Development

In genetic research, pyrrole-2-carbaldehyde has been utilized to develop an unnatural hydrophobic base pair. This research is crucial for expanding the genetic alphabet, as it involves the pairing of pyrrole-2-carbaldehyde with other specific molecules to achieve efficient replication and transcription in DNA (Mitsui et al., 2003).

5. Synthesis of Novel Chemical Structures

This compound is instrumental in the synthesis of new chemical structures. For instance, it's used in the construction of benzo-fused indolizines and pyrrolo[1,2-a]quinolines, offering a hybrid structure that can be difficult to create through other methods. This synthesis provides access to diverse novel compounds (Nayak & Kim, 2015).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302 and H319 . This indicates that it may be harmful if swallowed and may cause serious eye irritation .

properties

IUPAC Name

1-pyridin-4-ylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-8-10-2-1-7-12(10)9-3-5-11-6-4-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQQYLBZQFXVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390248
Record name 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

842972-67-2
Record name 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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